Fmoc-NH-PEG16-CH2CH2COOH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

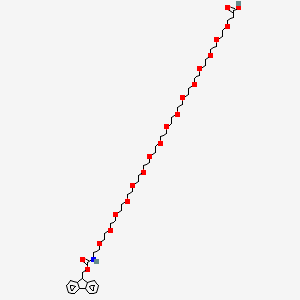

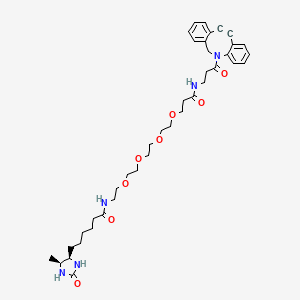

Fmoc-N-amido-PEG16-acid is a PEG derivative containing an Fmoc-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Aplicaciones Científicas De Investigación

Pegylation in Peptide Synthesis

Fmoc-NH-PEG16-CH2CH2COOH is utilized in the pegylation of peptides, enhancing their properties. Lu and Felix (2009) detailed methods for site-specific pegylation of peptides, demonstrating its effectiveness in modifying peptides like interleukin-2 fragments (Lu & Felix, 2009).

Nanocarrier Development

Zhang et al. (2014) described a PEG-Fmoc conjugate as a nanocarrier for paclitaxel, highlighting its high loading capacity and stability for drug delivery. This study emphasized the utility of Fmoc in enhancing drug interactions and nanocarrier efficacy (Zhang et al., 2014).

Drug Delivery Improvement

Further studies by Zhang et al. (2015) expanded on the use of PEGylated Fmoc-amino acid conjugates in drug delivery. They conducted a structure-activity relationship study to optimize carrier-drug interactions, demonstrating improved antitumor activity (Zhang et al., 2015).

Reversible Pegylation for Therapeutic Agents

Nesher et al. (2008) explored reversible pegylation to prolong the effect of peptides like atrial natriuretic peptide. This approach showed potential for developing prolonged-acting therapeutic agents (Nesher et al., 2008).

Enhancement of Immunochemotherapy

Chen et al. (2016) developed an immunostimulatory nanomicellar carrier using PEG-Fmoc conjugates. This carrier showed improved antitumor responses, demonstrating the potential of Fmoc in immunochemotherapy applications (Chen et al., 2016).

HemoCD Modification for Bloodstream Circulation

Karasugi et al. (2012) modified a dioxygen carrier, hemoCD, with PEGylated dendrons including Fmoc, to extend its circulation time in the bloodstream. This modification proved effective in protecting hemoCD against opsonization (Karasugi et al., 2012).

Hydrogel Development for Wound Healing

Zhang et al. (2019) developed a hybrid hydrogel using polyethylene glycol-based Fmoc-FF peptide for wound healing. The hydrogel exhibited enhanced mechanical properties and sustained drug release, demonstrating its biomedical application potential (Zhang et al., 2019).

Fmoc as Bio-Inspired Building Blocks

Tao et al. (2016) reviewed the self-organization of Fmoc-modified amino acids and peptides, highlighting their applications in various fields like drug delivery and therapeutic properties (Tao et al., 2016).

Propiedades

Nombre del producto |

Fmoc-NH-PEG16-CH2CH2COOH |

|---|---|

Fórmula molecular |

C50H81NO20 |

Peso molecular |

1016.19 |

Nombre IUPAC |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C50H81NO20/c52-49(53)9-11-55-13-15-57-17-19-59-21-23-61-25-27-63-29-31-65-33-35-67-37-39-69-41-42-70-40-38-68-36-34-66-32-30-64-28-26-62-24-22-60-20-18-58-16-14-56-12-10-51-50(54)71-43-48-46-7-3-1-5-44(46)45-6-2-4-8-47(45)48/h1-8,48H,9-43H2,(H,51,54)(H,52,53) |

Clave InChI |

SNFUPBLFEUWDAY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Fmoc-N-amido-PEG16-acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-benzyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B1192650.png)

![5-Cyclohexyl-3,3-dimethyl-1-[4-[2-(oxan-4-ylamino)ethylamino]phenyl]-2-oxo-1,4-benzodiazepine-8-carbonitrile](/img/structure/B1192653.png)

![7-[[(1R,2S)-2-aminocyclohexyl]amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile](/img/structure/B1192657.png)

![2-[[(3R)-1-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]pyrrolidine-3-carbonyl]amino]acetic acid](/img/structure/B1192663.png)